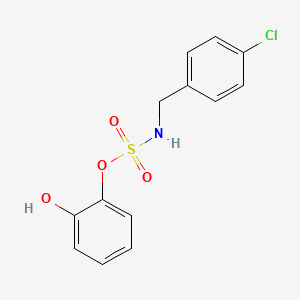

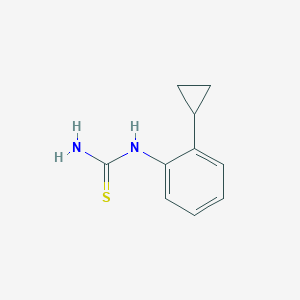

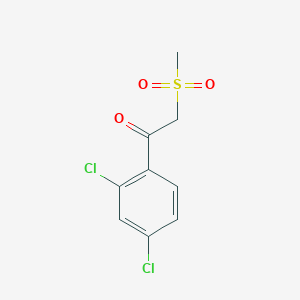

1-(2-Cyclopropylphenyl)thiourea

概要

説明

“1-(2-Cyclopropylphenyl)thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . It is used in various applications such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

Thiourea derivatives, including “1-(2-Cyclopropylphenyl)thiourea”, can be synthesized by the reaction of various anilines with CS2 . This process involves a simple condensation between amines and carbon disulfide in an aqueous medium .Molecular Structure Analysis

The molecular structure of “1-(2-Cyclopropylphenyl)thiourea” is similar to that of thiourea, with the oxygen atom in urea replaced by a sulfur atom . The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .Chemical Reactions Analysis

Thiourea reacts with alkyl halides to give isothiouronium salt. Upon further hydrolysis, this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis

Thiourea is a white solid with an odorless smell . It is soluble in water . When thiourea reacts with alkyl halides, it forms isothiouronium salt, which upon further hydrolysis, results in the formation of thiol and urea .科学的研究の応用

Catalysis and Chemical Synthesis

Thiourea in Cycloaddition Reactions : Thiourea demonstrates significant utility in [3+2] cycloaddition with donor-acceptor cyclopropanes, providing an efficient route to diverse 2-amino-4,5-dihydrothiophenes. It serves as an amino source and functions in a decarbalkoxylation reaction, showcasing its versatility in chemical synthesis (Xie et al., 2019).

Catalysis in Mannich Reactions : Cyclopropenimine, with greater reactivity than thiourea derivatives, catalyzes Mannich reactions efficiently. This highlights the potential of thiourea derivatives in catalyzing significant organic transformations (Bandar & Lambert, 2013).

Pharmaceutical Research

- Enzyme Inhibition and Mercury Sensing : Thiourea derivatives have been identified as efficient enzyme inhibitors and mercury sensors. Their potential in inhibiting acetylcholinesterase and butyrylcholinesterase, along with moderate sensitivity in fluorescence studies for mercury detection, positions them as valuable in medical and environmental research (Rahman et al., 2021).

Materials Science

Structural and Vibrational Analysis : Studies on thiourea derivatives, such as the investigation of their crystal structures and vibrational properties, contribute to a deeper understanding of their molecular characteristics. This is crucial for designing materials with specific properties (Saeed et al., 2010).

Optical and Electronic Characterization : Detailed characterization of thiourea derivatives through spectroscopy, single crystal XRD structure, DFT, and molecular dynamics provides insights into their potential applications in fields like photonics and electronics. This type of research is pivotal for advancing material science applications (Mary et al., 2016).

作用機序

Target of Action

1-(2-Cyclopropylphenyl)thiourea is a type of thiourea derivative. Thiourea derivatives have been used for the activation of carbonyl and imine compounds to facilitate Michael addition reactions . They have also been used as oxyanion stabilizers for [Ir] catalyzed amination of alcohols without using any base or acid .

Mode of Action

Thiourea is an antioxidant . After oral administration to man and animals, it is practically completely absorbed and is excreted largely unchanged via the kidneys . Thiourea inhibits the peroxidase in the thyroid gland and thus inhibits thyroxine production .

Biochemical Pathways

Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . These properties include antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular and antimalarial effects .

Pharmacokinetics

Thiourea-based antivirals are organosulfur chemical compounds. Due to their various medicinal uses, including antiviral, antioxidant, and anticancer properties, they are becoming more popular . In a study, pharmacokinetics, metabolism, bioavailability, and distribution of thiourea derivatives to organs of rats were evaluated . Thiourea derivatives, namely DSA-00, DSA-02, and DSA-09, exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry through in-silico analysis .

Result of Action

The most active thioureas were able to reduce both PGE2 and TXB2 production in human platelets, suggesting a direct inhibition of COX-1 . These results reinforce their promising profile as lead antiplatelet agents for further in vivo experimental investigations .

Action Environment

The pharmaceutical industries are keen to develop green processes for the synthesis of active pharmaceutical ingredients (API) and heterocyclic compounds . They are spending on research and development for generating environment-friendly friendly processes and eliminating hazardous chemicals, and thiourea catalysts have been utilized by chemists for the green synthesis of heterocyclic compounds .

Safety and Hazards

将来の方向性

Thiourea derivatives have diverse biological activities and applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used in the synthesis of several important heterocyclic compounds and have a significant role in the construction of heterocycles . Therefore, the future directions for “1-(2-Cyclopropylphenyl)thiourea” could involve further exploration of its potential uses in these areas.

特性

IUPAC Name |

(2-cyclopropylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMEXSYLXNBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyclopropylphenyl)thiourea | |

CAS RN |

1417885-77-8 | |

| Record name | (2-cyclopropylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)

![(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2836617.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)

![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)

![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2836624.png)

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2836630.png)